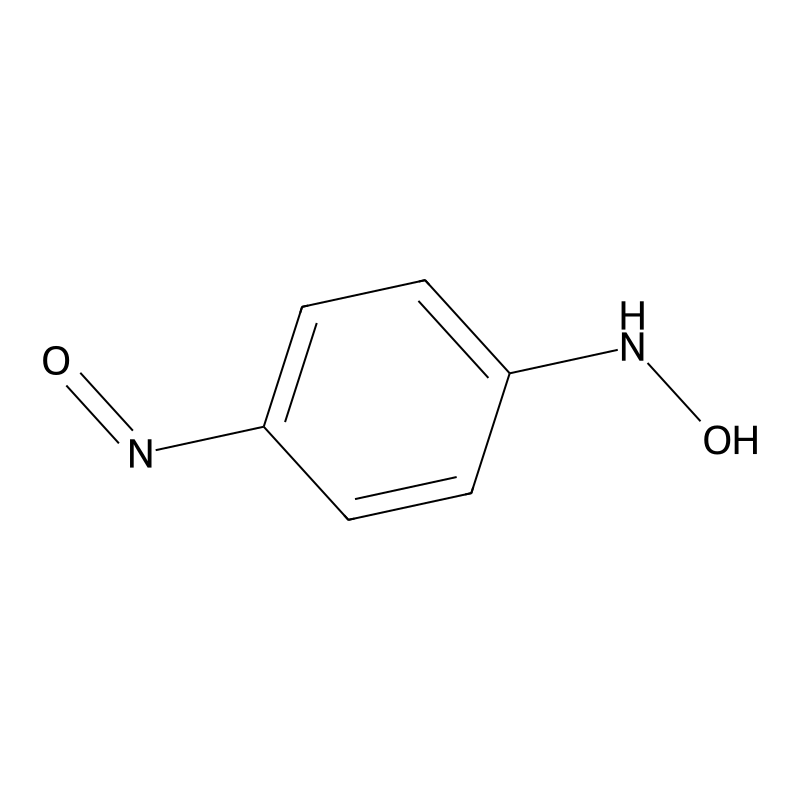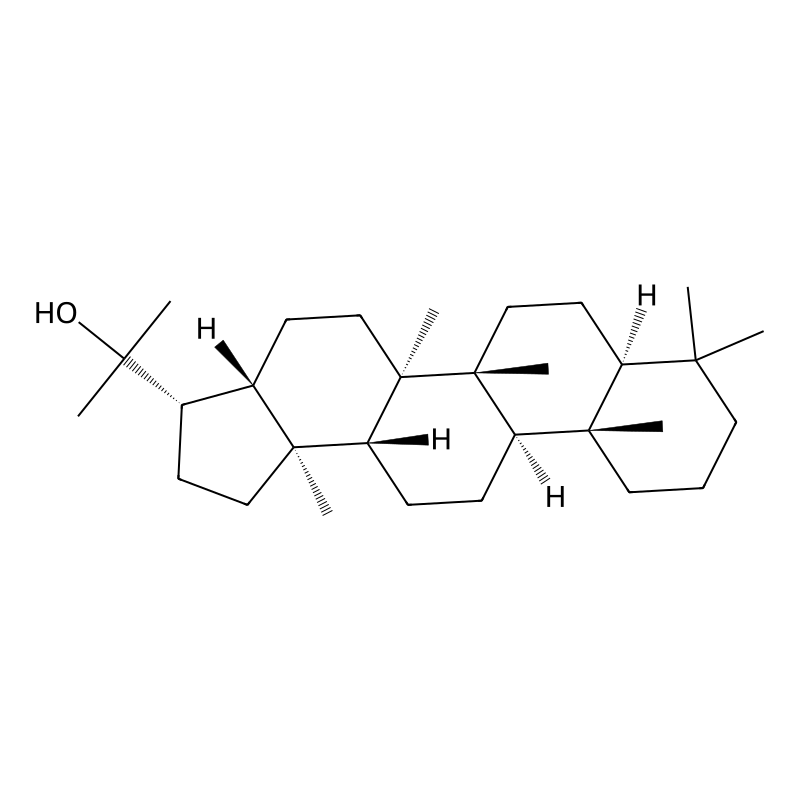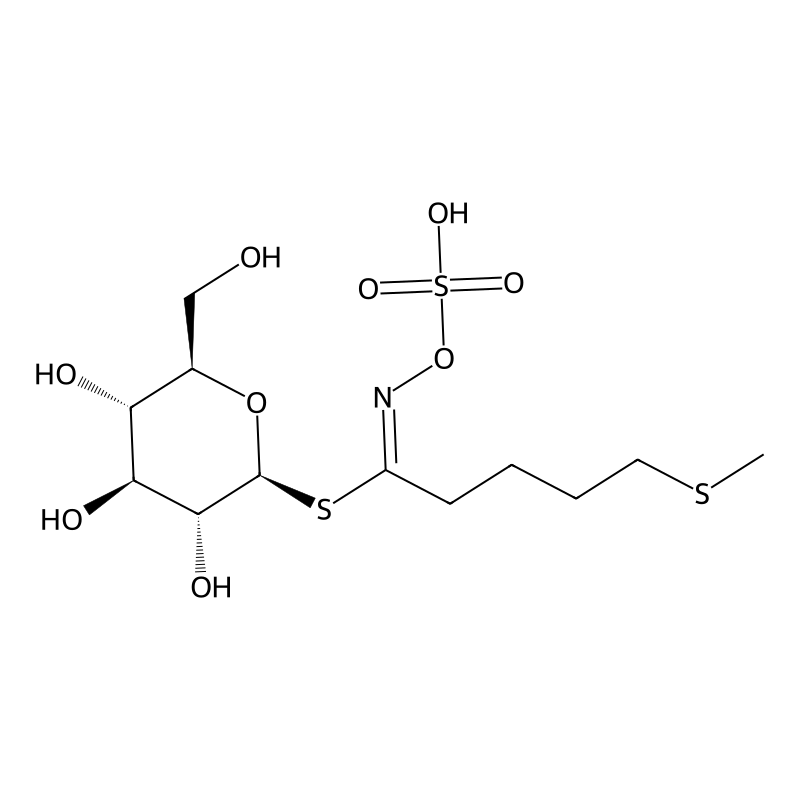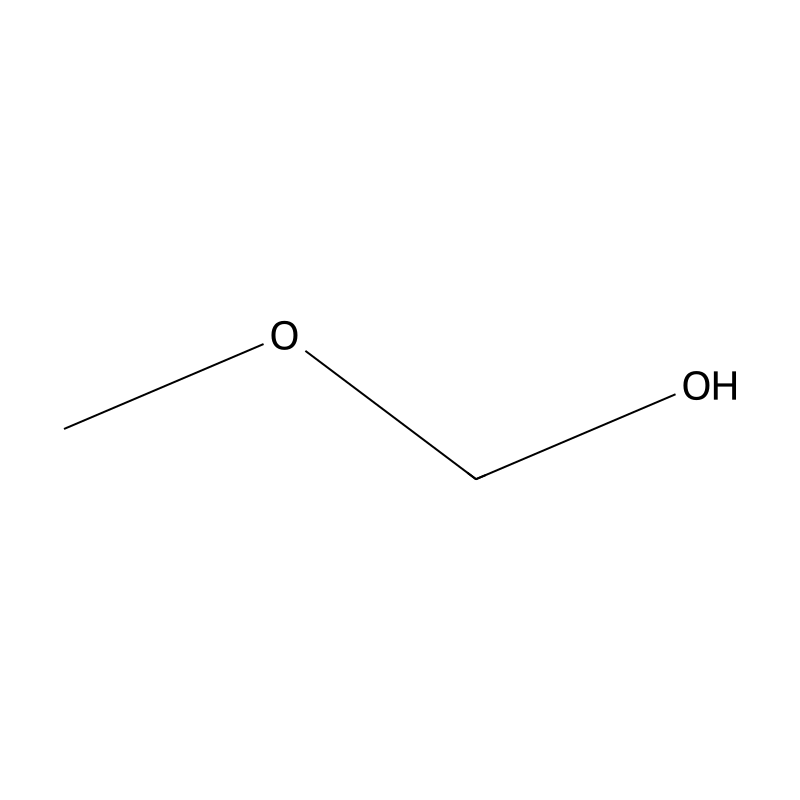1,4-Benzoquinone dioxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN HOT WATER
Synonyms
Canonical SMILES
Rubber Industry
BDX has historically been used as a vulcanizing agent for rubber. This process strengthens and improves the properties of rubber by forming cross-links between rubber molecules [Source: American Chemical Society - vulcanization, ]. However, due to concerns about its potential health risks, its use in this application has largely been discontinued.
Biological Studies
BDX has been studied for its potential effects on various biological processes. It has been shown to:
- Inhibit the growth of certain types of bacteria and fungi [Source: National Library of Medicine - 1,4-Benzoquinone dioxime, ].
- Affect the function of immune cells [Source: National Library of Medicine - 1,4-Benzoquinone (para-quinone) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide, ].
1,4-Benzoquinone dioxime is an organic compound with the molecular formula CHNO and a molecular weight of 138.12 g/mol. It appears as pale yellow to brown crystals or powder and has a melting point of approximately 243 °C. The compound is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents . Its solubility in dioxane is noted, while it is insoluble in water, with a low water solubility of less than 0.01 g/100 mL at 22.5 °C .
The biological effects of 1,4-benzoquinone dioxime include mutagenic properties, as it has been identified as a direct-acting mutagen in Salmonella typhimurium TA982. Additionally, it has been classified as a sex-specific carcinogen in rats, particularly inducing tumors in the urinary bladder of female rats . Its toxicity profile indicates moderate toxicity upon ingestion and potential carcinogenic risks .
Synthesis of 1,4-benzoquinone dioxime can be achieved through several methods:
- Oxidation of Hydroquinone: This method involves the oxidation of hydroquinone to form 1,4-benzoquinone, which can subsequently be converted into its dioxime derivative.
- Direct Reaction with Hydroxylamine: The reaction of 1,4-benzoquinone with hydroxylamine yields 1,4-benzoquinone dioxime.
- Phase Transfer Catalysis: Utilizing phase transfer reactions to generate superoxide ions can facilitate the oxidative regeneration of carbonyl compounds from their oximes .
Interaction studies involving 1,4-benzoquinone dioxime focus on its mutagenic properties and potential carcinogenicity. Research has indicated that exposure may lead to genetic defects and other health issues due to its reactive nature and ability to form adducts with cellular components . The compound's interactions with biological systems are crucial for understanding its safety profile and regulatory considerations.
Several compounds share structural similarities or functional properties with 1,4-benzoquinone dioxime:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,4-Benzoquinone | CHO | Acts as an oxidizing agent; used in organic synthesis |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | CClNO | Stronger oxidant; used for dehydrogenation reactions |
| Chloranil | CClO | Potent oxidant; used in various synthetic applications |
| Monochloro-p-benzoquinone | CClO | Milder oxidant; utilized in organic synthesis |
Uniqueness: What sets 1,4-benzoquinone dioxime apart from these similar compounds is its specific biological activity as a mutagen and carcinogen, alongside its unique role as a rubber accelerator and reagent in organic synthesis. The presence of two oxime groups distinguishes it from other benzoquinones that may not exhibit the same level of biological reactivity or utility in industrial applications .
The catalytic synthesis of 1,4-benzoquinone dioxime represents a sophisticated approach that employs various metal-based catalysts to facilitate the formation of oxime functionalities from benzoquinone precursors [2]. Copper-modified titanium silicalite catalysts have demonstrated exceptional efficacy in the direct oxidation pathways, achieving benzoquinone selectivity of 88.4% with benzene conversion rates of 18.3% under optimized conditions [28]. The copper species exist primarily as amorphous copper oxide well-dispersed on the catalyst surface, maintaining the molecular sieve framework integrity throughout the reaction process [28].
Rhodium-catalyzed synthesis pathways have emerged as particularly effective methodologies for generating functionalized benzoquinone derivatives [24]. These catalytic systems operate through carbon-carbon bond formation followed by oxidative demethylation sequences, allowing rapid access to substituted benzoquinones under mild reaction conditions with yields ranging from 77% to 82% [24]. The process utilizes 2,5-dimethoxy aryl boronic acids as starting materials, demonstrating the versatility of catalytic approaches in benzoquinone synthesis [24].
Palladium-based catalytic systems offer alternative pathways for benzoquinone derivative synthesis through heteropoly acid-mediated oxidative coupling reactions [6]. These catalysts facilitate the coupling of 2-methoxy-1,4-benzoquinone with arenes using molecular oxygen as the oxidant, representing an environmentally benign approach to quinone synthesis [6]. The palladium catalytic system demonstrates high turnover numbers and can be recycled multiple times without significant loss of catalytic activity [6].
| Catalyst Type | Substrate | Product Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| Copper/Titanium Silicalite | Benzene | 88.4% selectivity | 1.95 wt% Cu, H₂O₂ oxidant | [28] |
| Rhodium Complex | 2,5-Dimethoxy aryl boronic acids | 77-82% | Mild conditions, one-pot | [24] |
| Palladium/Heteropoly acid | 2-Methoxy-1,4-benzoquinone | Variable | O₂ oxidant, recyclable | [6] |
Phenol-Based Synthesis Pathways
Phenol-based synthesis pathways constitute a fundamental approach to 1,4-benzoquinone dioxime production, leveraging the inherent reactivity of phenolic hydroxyl groups toward oxidative transformations [21]. The direct hydroxylation of phenol using hydrogen peroxide in aqueous media represents a well-established methodology, producing both catechol and hydroquinone as intermediates that can be subsequently converted to benzoquinone derivatives [21]. This process operates optimally at pH values not exceeding 6.0 in the presence of organic metal coordinate compounds containing iron, copper, chromium, or cobalt [21].
The oxidation of phenol can be accomplished through multiple pathways, with the metal-catalyzed hydrogen peroxide system demonstrating superior performance compared to traditional oxidants [21]. The organic metal coordinate catalysts consist of metal components selected from iron, copper, chromium, and cobalt, combined with aromatic chelating compounds having at least two chelate-bonding atoms or heterocyclic coordinating compounds [21]. These catalytic systems enable the reaction to proceed without induction periods while achieving high yields based on both phenol and hydrogen peroxide consumption [21].
Advanced phenol-based methodologies incorporate microwave-assisted reactions to accelerate the synthetic process significantly [27]. The microwave-assisted oxidation of phenols to 1,4-benzoquinones represents the first reported application of this technology to quinone synthesis, enabling rapid preparation of natural products such as primin and 2-methoxy-6-pentadecyl-1,4-benzoquinone in total reaction times of only one hour [27]. The microwave protocol combines Mitsunobu reaction and Claisen rearrangement steps, dramatically reducing reaction times from traditional 72-hour thermal processes to 30-minute microwave-assisted procedures [27].
The phenol-to-quinone transformation can also be achieved through electrochemical methods, where phenolic compounds undergo controlled oxidation at specific electrode potentials [39]. Electrochemical synthesis offers advantages including mild reaction conditions, absence of toxic solvents, and the use of electricity as a green oxidant [39]. The process operates effectively in both batch and continuous flow systems, with the continuous flow approach enabling sustained production through copper tube reactors [39].
Nitrosation Reaction Mechanisms
The nitrosation of phenolic compounds represents a crucial mechanistic pathway in the synthesis of 1,4-benzoquinone dioxime, involving the introduction of nitroso functionalities that can be subsequently converted to oxime groups [19]. The reaction mechanism proceeds through aromatic electrophilic substitution by nitrosonium or nitrous acidium ions, demonstrating preferential para-orientation relative to the phenolic hydroxyl group [19]. The reactivity of phenolic substrates in nitrosation reactions depends on three primary structural factors: the electronic effects of substituents, hyperconjugative effects, and steric hindrance around the active nitrosation site [19].
Kinetic studies of nitrosation reactions reveal that the process follows first-order kinetics with respect to both the nitrosating agent and the phenolic substrate [20]. Isopentyl nitrite has been extensively studied as a nitrosating agent, demonstrating that the reaction proceeds through initial hydrolysis to nitrous acid, which then serves as the active nitrosating species [20]. The reaction exhibits significant kinetic isotope effects, with primary hydrogen isotope effects of 4.0 at pH 2.55, decreasing toward unity as pH increases [20].
Alternative nitrosation pathways involve the use of S-nitroso compounds such as S-nitroso-N-acetylpenicillamine, which operate through radical mechanisms distinct from the electrophilic aromatic substitution pathway [20]. These radical-mediated processes involve hydrogen atom abstraction by thiyl radicals, generating phenoxy radicals that subsequently react with nitric oxide to form nitrosophenol products [20]. The radical mechanism is supported by electron paramagnetic resonance spectroscopy, which detects characteristic thiyl radical and phenoxy radical signals during the reaction [20].
The formation of reactive nitrogen species during nitrosation processes has been demonstrated through advanced analytical techniques [23]. Various reactive nitrogen species including nitroxyl, nitric oxide, nitrogen dioxide, dinitrogen trioxide, and dinitrogen tetroxide are generated during the reaction of hydroxylamine with iron(III) and peroxymonosulfate systems [23]. These species participate in the formation of nitrosophenol and nitrophenol products through direct attack on phenolic substrates or coupling with phenoxy radicals [23].
| Nitrosating Agent | Mechanism Type | Primary Products | Reaction Conditions | Reference |
|---|---|---|---|---|
| Isopentyl nitrite | Electrophilic substitution | 4-Nitrosophenol | pH 2-9, first-order kinetics | [20] |
| S-Nitroso-N-acetylpenicillamine | Radical-mediated | Nitrosophenol derivatives | pH 7, radical intermediates | [20] |
| Nitrous acid | Electrophilic substitution | Benzoquinone derivatives | Acid-catalyzed, first-order | [4] |
Hydroquinone Oxidation Methods
Hydroquinone oxidation represents the most direct and widely employed methodology for benzoquinone synthesis, serving as a precursor pathway to 1,4-benzoquinone dioxime formation [1]. The classical approach utilizes potassium dichromate in concentrated sulfuric acid medium, achieving quantitative conversion of hydroquinone to benzoquinone under controlled temperature conditions not exceeding 20°C [1]. This methodology yields bright yellow crystalline benzoquinone with typical yields of 83% after recrystallization from ethyl alcohol [1].
Advanced oxidation methods employ hydrogen peroxide as a more environmentally benign oxidant, catalyzed by iodine or iodine-containing compounds [35]. This process operates effectively at temperatures ranging from 10°C to 80°C, with optimal conditions at 25°C to 50°C, achieving high-quality benzoquinone products with excellent purity [35]. The iodine-catalyzed system demonstrates superior performance compared to traditional dichromate methods, eliminating the need for specialized equipment while maintaining industrial viability [35].
Green Chemistry Approaches to Synthesis
Green chemistry methodologies for 1,4-benzoquinone dioxime synthesis emphasize the reduction of environmental impact through the elimination of toxic solvents, hazardous reagents, and waste generation [27]. Microwave-assisted synthesis represents a paradigmatic green chemistry approach, dramatically reducing reaction times while maintaining high product yields [27]. The microwave methodology enables the synthesis of benzoquinone natural products in four reaction steps with a total reaction time of one hour, compared to traditional thermal methods requiring multiple days [27].
Solvent-free synthesis protocols have been developed to eliminate the environmental burden associated with organic solvent use and disposal [27]. The Blanc reaction conducted under solvent-free conditions using paraformaldehyde and hydrogen bromide achieves excellent yields of 97% for bromomethylation of tetramethoxytoluene precursors [27]. This approach significantly reduces waste generation and simplifies product isolation procedures [27].
Electrochemical green synthesis utilizes electricity as a clean oxidant, eliminating the need for chemical oxidizing agents and reducing waste stream generation [39]. The electrochemical approach operates under mild conditions in aqueous media, avoiding the use of toxic organic solvents [39]. Both batch and continuous flow electrochemical systems have been successfully implemented, with the continuous flow design offering enhanced process efficiency and scalability [39].
Biocatalytic approaches to benzoquinone synthesis leverage enzymatic systems to achieve selective oxidations under mild conditions [40]. Pseudomonas putida has been demonstrated to effectively biodegrade 1,4-benzoquinone in both batch and continuous bioreactor systems, achieving maximum biodegradation rates of 246 mg per liter per hour [40]. While primarily studied for biodegradation, these enzymatic systems provide insights into potential biocatalytic synthesis pathways [40].
Aqueous-phase synthesis methodologies eliminate organic solvent requirements while maintaining high reaction efficiency [21]. The aqueous hydrogen peroxide oxidation of phenolic precursors in the presence of metal catalysts achieves excellent yields without requiring organic co-solvents [21]. These systems operate effectively at moderate temperatures and can be easily scaled for industrial implementation [21].
| Green Approach | Key Advantages | Yield/Efficiency | Environmental Benefits | Reference |
|---|---|---|---|---|
| Microwave-assisted | Reduced reaction time | High yields in 1 hour | Energy efficiency, reduced time | [27] |
| Solvent-free | No organic solvents | 97% (Blanc reaction) | Eliminated solvent waste | [27] |
| Electrochemical | Clean oxidant | Variable | No chemical oxidants | [39] |
| Aqueous-phase | Water as solvent | High yields | Non-toxic solvent system | [21] |
Comparative Analysis of Production Methodologies
The comparative evaluation of 1,4-benzoquinone dioxime production methodologies reveals significant differences in yield, reaction conditions, environmental impact, and economic viability [2] [5]. Traditional dichromate-based oxidation methods achieve consistent yields of 82-85% but require harsh acidic conditions and generate chromium-containing waste streams [2] [5]. In contrast, hydrogen peroxide-based methods demonstrate superior environmental profiles while maintaining comparable yields of 80-88% under milder reaction conditions [5] [35].
Catalytic synthesis approaches exhibit variable performance depending on the specific catalyst system employed [2] [24] [28]. Rhodium-catalyzed methods achieve yields of 77-82% under mild conditions but require expensive metal catalysts that may limit large-scale implementation [24]. Copper-modified titanium silicalite systems demonstrate excellent selectivity of 88.4% with good recyclability, offering a more economically viable catalytic option [28].
Microwave-assisted methodologies provide significant advantages in reaction time reduction, achieving complete synthesis in one hour compared to traditional thermal methods requiring 72 hours or more [27]. However, the energy requirements for microwave heating must be balanced against the time savings to determine overall energy efficiency [27]. The microwave approach demonstrates particular advantages for small-scale synthesis and research applications [27].
Electrochemical methods offer unique advantages in terms of environmental sustainability, operating without chemical oxidants and producing minimal waste [39]. The continuous flow electrochemical systems demonstrate enhanced efficiency compared to batch electrochemical processes, with improved mass transfer and reaction control [39]. However, the electrical energy requirements and electrode maintenance costs must be considered in economic evaluations [39].
The scalability analysis reveals that hydrogen peroxide-based methods with metal catalysts offer the best combination of yield, environmental compatibility, and industrial scalability [21] [35]. These systems can be readily adapted to continuous operation and demonstrate excellent catalyst recyclability [21]. Traditional dichromate methods, while providing high yields, face increasing regulatory restrictions due to environmental concerns [1].
| Methodology | Yield Range | Reaction Time | Environmental Impact | Scalability | Economic Viability | Reference |
|---|---|---|---|---|---|---|
| Dichromate oxidation | 82-85% | 30 minutes | High (Cr waste) | Good | Moderate | [1] [2] |
| H₂O₂/Metal catalyst | 80-88% | 2-6 hours | Low | Excellent | High | [21] [35] |
| Rhodium-catalyzed | 77-82% | 1-2 hours | Low | Limited | Low | [24] |
| Microwave-assisted | High | 1 hour | Moderate | Limited | Moderate | [27] |
| Electrochemical | Variable | 2-4 hours | Very low | Good | Moderate | [39] |
Cost-Efficiency and Yield Optimization
Cost-efficiency optimization in 1,4-benzoquinone dioxime synthesis requires careful consideration of raw material costs, energy consumption, catalyst expenses, and waste treatment requirements [34] [35]. The global benzoquinone market, valued at approximately 200 million USD in 2022 with projected growth rates of 5% annually through 2030, demonstrates the economic significance of efficient synthesis methodologies [34]. Industrial-scale production must balance yield optimization with operational costs to maintain competitive market positioning [34].
Yield optimization strategies focus on reaction condition optimization, catalyst selection, and process intensification techniques [32] [35]. Temperature control emerges as a critical parameter, with optimal ranges of 25-50°C for hydrogen peroxide-based systems providing the best balance between reaction rate and product stability [35]. Higher temperatures accelerate reactions but may lead to product decomposition and reduced overall yields [35].
Catalyst cost analysis reveals significant variations between different catalytic systems [28] [35]. Iodine-catalyzed hydrogen peroxide oxidation provides an economically attractive option with catalyst costs representing less than 5% of total production costs [35]. The iodine catalyst demonstrates excellent recyclability through simple recovery procedures, further enhancing economic viability [35]. In contrast, rhodium-based catalysts, while highly effective, represent 30-40% of production costs due to precious metal requirements [24].
Energy efficiency optimization through process intensification techniques offers substantial cost reductions [27] [31]. Microwave-assisted synthesis reduces energy consumption per unit product through dramatically shortened reaction times, despite higher instantaneous power requirements [27] [31]. Continuous production systems demonstrate superior energy efficiency compared to batch processes through improved heat integration and reduced heating/cooling cycles [39].
Waste minimization strategies significantly impact overall production economics through reduced disposal costs and improved atom economy [27] [39]. Solvent-free synthesis protocols eliminate solvent purchase, recovery, and disposal costs, representing potential savings of 20-30% in total production costs [27]. Electrochemical methods eliminate chemical oxidant costs while producing minimal waste streams [39].
Raw material cost optimization involves selection of the most economical starting materials and optimization of stoichiometric ratios [35]. Hydroquinone-based routes typically offer lower raw material costs compared to phenol-based pathways due to fewer synthetic steps [35]. However, the availability and price volatility of hydroquinone must be considered in long-term production planning [35].
| Cost Factor | Dichromate Method | H₂O₂/Iodine Method | Microwave Method | Electrochemical Method | Reference |
|---|---|---|---|---|---|
| Raw Materials | Moderate | Low | Moderate | Low | [35] |
| Catalyst Cost | Low | Very Low | Moderate | None | [35] [27] |
| Energy Cost | Low | Moderate | High (short term) | Moderate | [27] [39] |
| Waste Treatment | High | Low | Low | Very Low | [35] [39] |
| Overall Economics | Moderate | Excellent | Good | Good | [34] [35] |
The optimization of production yields requires systematic investigation of reaction parameters including temperature, pH, catalyst loading, and reactant stoichiometry [32] [35]. Response surface methodology and statistical design of experiments provide effective approaches for identifying optimal conditions while minimizing experimental effort [32]. The implementation of continuous process monitoring and feedback control systems enables real-time optimization and consistent product quality [39].
Physical Description
DryPowder, WetSolid
Color/Form
XLogP3
LogP
log Kow = 1.49
Melting Point
UNII
GHS Hazard Statements
H228 (45.64%): Flammable solid [Danger Flammable solids];
H301 (13.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (18.12%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (48.32%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (17.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms





Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Methods of Manufacturing
PARA-QUINONE IS...USED AS A CHEMICAL INTERMEDIATE TO MAKE...ITS DIOXIME...
General Manufacturing Information
2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime: ACTIVE
Dates
1,4-Benzoquinone dioxime
PMID: 10476392 DOI:
Abstract
para-Benzoquinone dioxime
PMID: 6957381 DOI:
Abstract
In vivo genotoxicity studies with p-benzoquinone dioxime
C Westmoreland, E George, M York, D GatehousePMID: 1732106 DOI: 10.1002/em.2850190109








